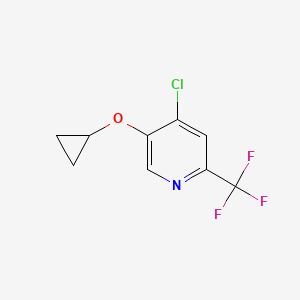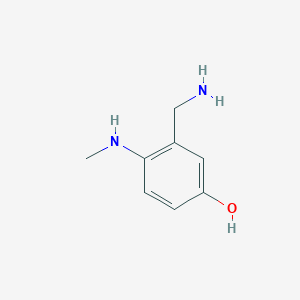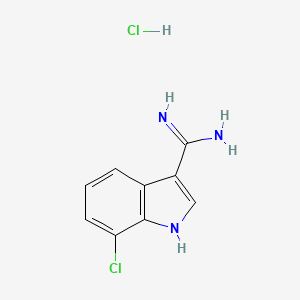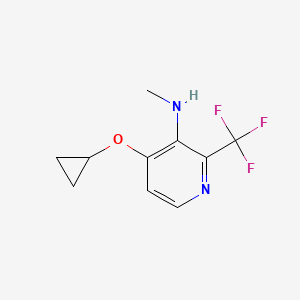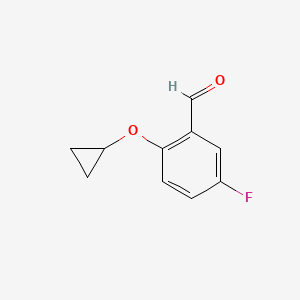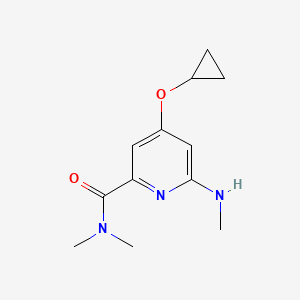
N-(4-(Cyclohexyloxy)-3-hydroxyphenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(Cyclohexyloxy)-3-hydroxyphenyl)methanesulfonamide is a compound known for its selective inhibition of cyclooxygenase-2 (COX-2).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(Cyclohexyloxy)-3-hydroxyphenyl)methanesulfonamide typically involves the reaction of sulfonyl chlorides with amines. The classic approach entails the reaction of sulfonyl chlorides with an amine in the presence of a base such as pyridine to absorb the HCl generated .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: N-(4-(Cyclohexyloxy)-3-hydroxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
N-(4-(Cyclohexyloxy)-3-hydroxyphenyl)methanesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its effects on cellular processes and its role in inhibiting COX-2.
Mechanism of Action
The mechanism of action of N-(4-(Cyclohexyloxy)-3-hydroxyphenyl)methanesulfonamide involves selective inhibition of COX-2. This enzyme is responsible for the formation of pro-inflammatory prostaglandins. By inhibiting COX-2, the compound reduces the production of these prostaglandins, thereby exerting its anti-inflammatory and analgesic effects . The molecular targets include the active site of COX-2, where the compound binds and prevents the enzyme’s activity .
Comparison with Similar Compounds
N-(2-Cyclohexyloxy-4-nitrophenyl)methanesulfonamide (NS-398): Another selective COX-2 inhibitor with similar anti-inflammatory properties.
5-Methanesulphonamido-6-(2,4-difluorothiophenyl)-1-indanone (L-745,337): A compound with comparable COX-2 inhibitory activity.
Uniqueness: N-(4-(Cyclohexyloxy)-3-hydroxyphenyl)methanesulfonamide is unique due to its specific structural features that confer selective COX-2 inhibition without affecting COX-1, thereby reducing the risk of gastrointestinal side effects commonly associated with non-selective COX inhibitors .
Properties
Molecular Formula |
C13H19NO4S |
|---|---|
Molecular Weight |
285.36 g/mol |
IUPAC Name |
N-(4-cyclohexyloxy-3-hydroxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C13H19NO4S/c1-19(16,17)14-10-7-8-13(12(15)9-10)18-11-5-3-2-4-6-11/h7-9,11,14-15H,2-6H2,1H3 |
InChI Key |
AUALEMPHPAFAGJ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)OC2CCCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



